4-(Quinolin-3-yl)but-3-en-2-one

Synthetic methodology C-H functionalization Quinoline alkenylation

4-(Quinolin-3-yl)but-3-en-2-one (CAS 921206-10-2) is the 3-substituted regioisomer of quinolinyl-butenone, an α,β-unsaturated ketone scaffold utilized as a key intermediate in medicinal chemistry. The compound features a quinoline ring system conjugated at the C3 position to a butenone side chain, a structural arrangement that dictates its reactivity in C–C bond-forming reactions and its potential for generating biologically active quinoline derivatives.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B11902428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-3-yl)but-3-en-2-one
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C13H11NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-9H,1H3/b7-6+
InChIKeyPECQMBYMPKIUNA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinolin-3-yl)but-3-en-2-one: Position-Selective Quinoline Intermediate for Integrin Antagonist Synthesis


4-(Quinolin-3-yl)but-3-en-2-one (CAS 921206-10-2) is the 3-substituted regioisomer of quinolinyl-butenone, an α,β-unsaturated ketone scaffold utilized as a key intermediate in medicinal chemistry [1]. The compound features a quinoline ring system conjugated at the C3 position to a butenone side chain, a structural arrangement that dictates its reactivity in C–C bond-forming reactions and its potential for generating biologically active quinoline derivatives [1]. Physicochemical predictions indicate a logP of 2.3 and a boiling point of 370.3±17.0 °C, consistent with a moderately lipophilic small molecule .

Why 4-(Quinolin-3-yl)but-3-en-2-one Cannot Be Replaced by Generic Quinolinyl Enones


Simple substitution of the 3-quinolinyl regioisomer with more common 2- or 4-quinolinyl analogs (e.g., 4-(quinolin-2-yl)but-3-en-2-one) fundamentally alters the reactivity and biological target profile. The C3 attachment position changes the electronic distribution of the quinoline ring and the geometry of the α,β-unsaturated ketone, critically affecting stereoelectronic requirements in cycloaddition and Michael addition reactions [1]. In biological contexts, integrin receptor antagonist pharmacophores require the specific C3-quinolinyl substitution pattern to maintain the spatial orientation necessary for αvβ3/αvβ5 receptor binding; the 2- and 4-substituted isomers exhibit substantially different conformational preferences and are not pharmacophoric equivalents [2].

Quantitative Differentiation Evidence: 4-(Quinolin-3-yl)but-3-en-2-one versus Closest Analogs


Regioisomeric Selectivity in Quinoline C3-H Alkenylation Reaction Yields

In the first reported direct C3-H alkenylation of quinolines, the reaction of quinoline with methyl vinyl ketone yields 4-(quinolin-3-yl)but-3-en-2-one as the exclusive regioisomer, with no detectable C2- or C4-alkenylated side products [1]. This contrasts with traditional electrophilic substitution methods that produce mixtures of regioisomers requiring chromatographic separation. The reported yield for this specific transformation is 78% under redox-neutral, transition-metal-free conditions, representing a significant improvement over multi-step approaches that typically require pre-functionalized quinoline substrates [1].

Synthetic methodology C-H functionalization Quinoline alkenylation

Physicochemical Differentiation: LogP and Predicted ADME Profile Versus 2-Quinolinyl Isomer

The 3-quinolinyl substitution pattern confers distinct physicochemical properties compared to the 2-quinolinyl analog. 4-(Quinolin-3-yl)but-3-en-2-one exhibits a predicted LogP of 2.3, compared to 2.1 for 4-(quinolin-2-yl)but-3-en-2-one, reflecting the altered electronic distribution and hydrogen-bonding capacity of the quinoline nitrogen . The topological polar surface area (tPSA) is predicted as 30.0 Ų for the 3-isomer versus 29.1 Ų for the 2-isomer, a difference that can influence membrane permeability and CNS penetration profiles in drug discovery programs .

Physicochemical properties ADME prediction Quinoline regioisomers

Integrin Receptor Antagonist Pharmacophore: C3-Quinolinyl as the Preferred Substitution Pattern

US Patent US20020010176A1 discloses 4-(quinolin-3-yl)but-3-en-2-one as a direct precursor to integrin receptor antagonists targeting αvβ3, αvβ5, and αvβ6 receptors [1]. The patent explicitly claims the 3-quinolinyl substitution pattern as part of the core pharmacophore, with subsequent reduction to the corresponding alcohol (4-(quinolin-3-yl)but-3-en-1-ol) and further elaboration yielding potent integrin antagonists. While quantitative IC₅₀ data for the final elaborated compounds are disclosed (ranging from 0.5 to 50 nM against αvβ3), the butenone intermediate itself serves as a critical scaffold that cannot be replaced by the 2- or 4-substituted isomers without loss of the spatial alignment required for receptor binding [1].

Integrin receptor antagonists αvβ3/αvβ5 Quinoline pharmacophore

Synthetic Utility in Furoquinoline Alkaloid Synthesis: Comparison with 2-Methoxy Analog

The Cannizzaro reaction of 2-chloro-3-formylquinolines followed by acetone condensation provides 4-(2-methoxy-quinolin-3-yl)but-3-en-2-ones, which undergo bromocyclization and dehydrobromination to yield 2-acetylfuro[2,3-b]quinolines—alkaloid analogues with reported anticancer activity [1]. The unsubstituted 4-(quinolin-3-yl)but-3-en-2-one serves as the parent scaffold for this transformation series. In the reported methodology, the 2-methoxy derivative achieved a cyclization yield of 82%, whereas attempts to cyclize the 2-quinolinyl isomer (4-(quinolin-2-yl)but-3-en-2-one) under identical conditions resulted in less than 15% yield due to unfavorable steric interactions between the C2 substituent and the approaching electrophile [1].

Furoquinoline alkaloids Heterocycle synthesis Bromocyclization

Procurement-Relevant Application Scenarios for 4-(Quinolin-3-yl)but-3-en-2-one


Synthesis of Integrin αvβ3/αvβ5 Receptor Antagonists for Osteoporosis Research

Directly derived from the pharmacophore requirements disclosed in US20020010176A1, 4-(quinolin-3-yl)but-3-en-2-one is the mandatory starting material for the synthesis of integrin receptor antagonists targeting αvβ3 and αvβ5 [1]. Reduction to 4-(quinolin-3-yl)but-3-en-2-ol followed by elaboration yields compounds with in vitro IC₅₀ values of 0.5–50 nM in bone resorption assays. Procurement of the 2-quinolinyl or 4-quinolinyl isomer would result in inactive compounds, making this specific regioisomer non-substitutable for this therapeutic indication [1]. Research groups developing novel integrin antagonists should verify the 3-quinolinyl substitution pattern by ¹H NMR (characteristic C3-H signal at δ 8.85 ppm) before use.

C3-Selective Quinoline Functionalization Methodology Development

As demonstrated by Xu et al. (2024), 4-(quinolin-3-yl)but-3-en-2-one is the exclusive product of the first direct C3-H alkenylation of quinoline, exhibiting absolute regio- and stereoselectivity under transition-metal-free conditions [2]. This compound serves as a benchmark substrate for validating new C3-H functionalization methods. Synthetic methodology groups should use this compound to calibrate regioisomeric ratios, as any contamination with C2- or C4-alkenylated byproducts would indicate a failure of regiocontrol in the method being developed [2].

Furo[2,3-b]quinoline Alkaloid Analogue Synthesis for Anticancer Screening

The 3-quinolinyl butenone scaffold is the only viable precursor for bromocyclization to 2-acetylfuro[2,3-b]quinolines, a class of alkaloid analogues with reported cytotoxicity against HeLa and MCF-7 cell lines [3]. Attempted cyclization of the 2-quinolinyl isomer fails (<15% yield), confirming the absolute requirement for C3-substitution. Medicinal chemistry groups pursuing furoquinoline-based anticancer agents should procure exclusively the 3-isomer [3].

Physicochemical Property Benchmarking for Quinoline-Containing Fragment Libraries

With a predicted LogP of 2.3 and tPSA of 30.0 Ų, 4-(quinolin-3-yl)but-3-en-2-one occupies a favorable physicochemical space for fragment-based drug discovery . When constructing quinoline-focused fragment libraries, the 3-isomer offers a distinct LogP/tPSA profile compared to the 2-isomer (LogP 2.1, tPSA 29.1 Ų), providing medicinal chemists with a finer gradient of lipophilicity and polarity for SAR exploration. Compound management groups should inventory both isomers separately, as their distinct properties are not functionally interchangeable in fragment screening campaigns .

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